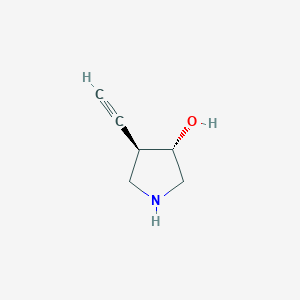![molecular formula C10H12O3S B1485729 (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol CAS No. 2165654-26-0](/img/structure/B1485729.png)
(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the compound’s functional groups and stereochemistry .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis would include the specific reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes looking at the reactivity of the compound and how it interacts with various reagents .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, polarity, and spectral properties. These properties can give clues about the compound’s structure and reactivity .Applications De Recherche Scientifique
Bioisosteric Replacements in Drug Discovery
(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol and related compounds have been explored as novel bioisosteric replacements for thioesters or benzyl sulfides in drug discovery. These compounds offer similar shape and electronic properties to the compounds they replace, making them valuable in designing new drugs (Croft et al., 2017).
Synthesis Methods
Innovative methods for synthesizing compounds like (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol have been developed. For example, a novel ammonium iodide-induced sulfenylation method has been utilized for synthesizing similar structures, which holds significant utility in the pharmaceutical industry (Guo & Wei, 2017).
Antimelanoma Agents
Some derivatives of (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol have been designed as potential bifunctional antimelanoma agents. These compounds exhibit significant cytotoxic activity against melanoma cells, showing promise for cancer treatment (Ruzza et al., 2009).
Chemiluminescence Research
Sulfanyl-substituted derivatives of (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol have been studied for their chemiluminescent properties. This research provides insight into the potential use of these compounds in biochemical assays and imaging techniques (Watanabe et al., 2010).
Wine Aroma Studies
Compounds related to (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol have been identified in wine, contributing to its aroma. The enantiomeric distribution of these compounds can impact the sensory attributes of wine (Wang et al., 2021).
Isosteric Replacement of Carboxylic Acid
Studies have shown that the oxetane ring, such as in (3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol, can serve as an isostere of the carbonyl moiety. This makes it a potential surrogate for the carboxylic acid functional group in pharmaceuticals (Lassalas et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3R,4R)-4-(4-hydroxyphenyl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXDYUKXOWIDPB-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)SC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)SC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485646.png)
![1-[(2-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485648.png)
![1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485651.png)
![trans-2-[(4-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485652.png)
![trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485653.png)
![trans-2-{[4-(2-Hydroxyethyl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485654.png)
![1-[(1-Hydroxycyclobutyl)methyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1485655.png)
![1-{[(1-Hydroxy-4-methylpentan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485656.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485657.png)
![1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485658.png)
![1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485659.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485664.png)
